Ethylhexyl ferulate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

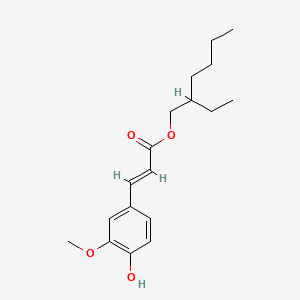

Ethylhexyl ferulate is an ester derivative of ferulic acid, specifically 4-hydroxy-3-methoxycinnamic acid, 2-ethylhexyl ester. It is known for its antioxidant properties and is commonly used in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet radiation and protect the skin from oxidative damage .

Méthodes De Préparation

Ethylhexyl ferulate can be synthesized through enzymatic esterification of ferulic acid with 2-ethylhexanol. The process typically involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a catalyst. The reaction is carried out under solvent-free conditions and reduced pressure evaporation to enhance the yield and efficiency. Optimal conditions for the synthesis include a reaction temperature of 71°C, reaction time of 23 hours, and an enzyme amount of 1422 PLU, resulting in a molar conversion rate of 98% .

Analyse Des Réactions Chimiques

Ethylhexyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to ferulic acid and 2-ethylhexanol.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Ethylhexyl ferulate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and enzymatic catalysis.

Biology: Its antioxidant properties make it a subject of research in cellular protection and anti-aging studies.

Medicine: It is investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.

Industry: It is widely used in the cosmetic industry, particularly in sunscreens and anti-aging products, due to its ability to protect the skin from ultraviolet radiation and oxidative damage

Mécanisme D'action

Ethylhexyl ferulate exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by ultraviolet radiation. This helps to prevent oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .

Comparaison Avec Des Composés Similaires

Ethylhexyl ferulate is similar to other ferulic acid derivatives, such as ethyl ferulate and prenyl ferulate. it is unique in its enhanced lipophilicity, which improves its solubility in oil-based formulations and its effectiveness in protecting the skin from ultraviolet radiation. Other similar compounds include:

Ferulic acid: The parent compound with strong antioxidant properties but lower lipophilicity.

Ethyl ferulate: An ester derivative with similar antioxidant properties but different solubility characteristics.

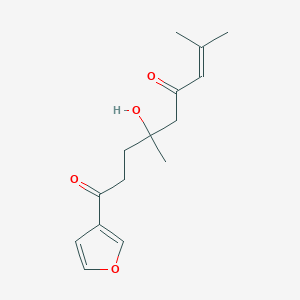

Prenyl ferulate:

This compound stands out due to its combination of strong antioxidant activity and improved solubility, making it a valuable ingredient in various applications.

Propriétés

| 391900-25-7 | |

Formule moléculaire |

C18H26O4 |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |

Clé InChI |

VFRQPMMHAPIZIP-PKNBQFBNSA-N |

SMILES isomérique |

CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

SMILES canonique |

CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.